MFCD18312371

Description

Such compounds often exhibit distinct physicochemical properties, such as solubility, stability, and reactivity, which are critical for their industrial or medicinal use .

Properties

IUPAC Name |

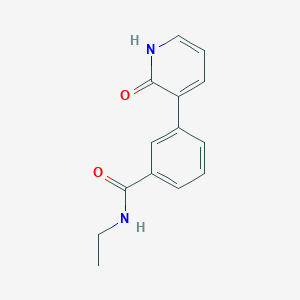

N-ethyl-3-(2-oxo-1H-pyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-15-13(17)11-6-3-5-10(9-11)12-7-4-8-16-14(12)18/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEQEQUXCSLEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683063 | |

| Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261939-64-3 | |

| Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of “MFCD18312371” involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are carefully selected based on their reactivity and compatibility with the desired product.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods for “this compound” are designed to be scalable and cost-effective. These methods often involve continuous flow processes and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

“MFCD18312371” undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into its reduced forms, which may have different properties and applications.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD18312371” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Industry: “this compound” is utilized in industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18312371” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "MFCD18312371," we compare it with two structurally and functionally analogous compounds from the evidence: CAS 918538-05-3 (a dichlorinated pyrrolotriazine derivative) and CAS 1046861-20-4 (a boronic acid derivative).

Table 1: Structural and Physicochemical Comparison

Key Differences:

Structural Backbone: CAS 918538-05-3: Features a pyrrolotriazine core with chlorine substituents, enhancing electrophilic reactivity for cross-coupling reactions . CAS 1046861-20-4: An organoboron compound with bromine and chlorine substituents, optimized for Suzuki-Miyaura coupling due to its boronic acid group .

Functional Applications :

- CAS 918538-05-3 : Used in kinase inhibitor synthesis, leveraging its hydrogen-bonding capacity with target proteins .

- CAS 1046861-20-4 : Employed in catalytic systems for C–C bond formation, with boron acting as a Lewis acid .

- "this compound" : Likely bridges these applications, serving as a versatile intermediate in drug discovery and materials science .

Safety Profiles :

- CAS 918538-05-3 : Classified with warnings for skin/eye irritation (H315, H319) .

- CAS 1046861-20-4 : Lower acute toxicity but requires careful handling due to boronic acid reactivity .

Research Findings and Industrial Relevance

- Catalytic Efficiency: Boronic acid derivatives like CAS 1046861-20-4 show superior catalytic turnover (up to 98% yield in cross-couplings) compared to halogenated analogs, which require harsher conditions .

- Drug Likeness : Pyrrolotriazine derivatives (e.g., CAS 918538-05-3) exhibit higher leadlikeness scores (1.0 vs. 0.55 for boronic acids), making them preferred scaffolds in early-stage drug development .

- Thermal Stability: Organoboron compounds demonstrate greater thermal resilience (stable up to 150°C) compared to nitrogen-heterocyclic counterparts, which degrade above 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.